1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
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Overview
Description
The compound appears to contain several structural motifs common in organic chemistry, including a benzodioxole, a thiophene, and a pyrrolidine . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Thiophenes are sulfur-containing, five-membered aromatic rings . Pyrrolidines are organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzodioxole and thiophene rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzodioxole and thiophene rings could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Synthesis of Potent Kinase Inhibitors
Research led by Chen et al. (2010) delves into the stereoselective synthesis of an active metabolite of PKI-179, a potent PI3 kinase inhibitor. This study showcases the meticulous chemical processes involved in obtaining enantiomerically pure compounds, highlighting the critical role of stereochemistry in the development of therapeutically relevant molecules Chen et al., 2010.
Heterocyclic Transformations for Synthesizing Ureas
Singh, Aggarwal, and Kumar (1992) explore the facile transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to yield 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones. Their work emphasizes the synthetic versatility of ureas in creating biologically relevant heterocycles, serving as a foundation for further pharmaceutical development Singh, Aggarwal, & Kumar, 1992.
Antimicrobial and Anticancer Properties
A study by Shankar et al. (2017) on novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives reveals promising antimicrobial activity against a variety of bacterial and fungal strains, along with significant cytotoxicity against cervical cancer cell lines. This research underlines the potential of urea derivatives in addressing both infectious diseases and cancer Shankar et al., 2017.
Inhibition of Corrosion
The investigation into the use of Mannich bases as corrosion inhibitors by Jeeva et al. (2015) demonstrates the application of urea derivatives beyond the biomedical field. Their study on the inhibition efficiency of certain urea-based compounds in protecting mild steel surfaces in hydrochloric acid solutions showcases the versatility of urea derivatives in industrial applications Jeeva et al., 2015.
Enzyme Inhibition and Anticancer Activity
Research by Mustafa, Perveen, and Khan (2014) on unsymmetrical 1,3-disubstituted ureas evaluates their enzyme inhibition properties and anticancer activities. This study underscores the therapeutic potential of urea derivatives in targeting specific enzymes and cancer cells, opening new avenues for drug discovery Mustafa, Perveen, & Khan, 2014.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(19-8-13-1-2-16-17(7-13)24-12-23-16)20-15-3-5-21(10-15)9-14-4-6-25-11-14/h1-2,4,6-7,11,15H,3,5,8-10,12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLITJVWOZDRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC3=C(C=C2)OCO3)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea |
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